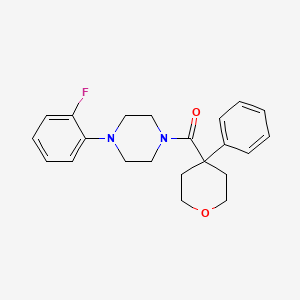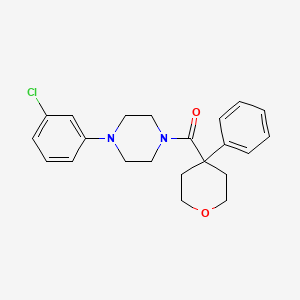
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide (FMPOC) is a novel compound that has been studied for its potential use in various scientific research applications. FMPOC has a unique structure that allows it to interact with various biological systems, and its properties have been investigated in a variety of laboratory experiments. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential use in various scientific research applications. Its unique structure allows it to interact with various biological systems, and its properties have been investigated in a variety of laboratory experiments. This compound has demonstrated potential in the fields of drug delivery, gene therapy, and cancer research. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that this compound may interact with various cellular components and affect their function. It has been suggested that this compound may interact with proteins, DNA, and other molecules, and may affect their activity. This compound may also interact with various receptors and affect the activity of signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been suggested that this compound may affect the activity of various enzymes, proteins, and other molecules. This compound has also been suggested to have potential anti-inflammatory, anti-oxidative, and anti-cancer effects. In addition, this compound has been suggested to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. This compound is also relatively non-toxic and has a low potential for toxicity. However, this compound has certain limitations for use in laboratory experiments. It can be difficult to obtain in large quantities and is not widely available. In addition, this compound is relatively expensive and can be difficult to store.
Direcciones Futuras
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide has the potential to be used in a variety of research applications. Future research should focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, further research should focus on the development of more efficient and cost-effective methods of synthesis and storage. Finally, research should focus on the development of new applications for this compound, such as drug delivery, gene therapy, and cancer research.
Métodos De Síntesis
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide is synthesized through a five-step process. The first step involves the reaction of 3-fluoro-4-methylphenol and 4-phenyloxan-4-carboxylic acid in the presence of a base. This produces the intermediate, 4-phenyl-4-(3-fluoro-4-methylphenyl)-oxan-4-carboxylic acid. The second step involves the conversion of the intermediate to the corresponding anhydride by the addition of acetic anhydride. The third step involves the reaction of the anhydride with N-methyl-2-pyrrolidone in the presence of a base. This produces the desired product, this compound.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-14-7-8-16(13-17(14)20)21-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGALJPVMDJREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea](/img/structure/B6562685.png)
![1-cyclohexyl-3-(4-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562690.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562698.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B6562705.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)



